(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine

Catalog No.
S770081
CAS No.
200267-75-0
M.F
C13H20N2
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine

CAS Number

200267-75-0

Product Name

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine

IUPAC Name

(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C13H20N2/c14-13(11-15-8-4-5-9-15)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2/t13-/m0/s1

InChI Key

YDLCAQYNXGDYTM-ZDUSSCGKSA-N

SMILES

C1CCN(C1)CC(CC2=CC=CC=C2)N

Canonical SMILES

C1CCN(C1)CC(CC2=CC=CC=C2)N

Isomeric SMILES

C1CCN(C1)C[C@H](CC2=CC=CC=C2)N

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine is characterized by its molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of a phenyl group at the second position and an ethylamine side chain contributes to its unique properties and reactivity.

This compound acts as a chiral catalyst in various asymmetric reactions. For instance, it has been utilized in Michael addition reactions involving α-substituted vinyl ketones . The chiral nature of (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine allows it to facilitate reactions that produce enantiomerically enriched products, showcasing its utility in synthetic organic chemistry.

Research indicates that (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine exhibits notable biological activities. It has been studied for its potential neuroprotective effects and interactions with neurotransmitter systems. The compound's structure suggests possible interactions with receptors involved in cognitive functions and mood regulation, although specific studies on its pharmacological profile are still limited.

Several methods for synthesizing (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine have been reported:

  • Chiral Catalysis: Utilizing chiral catalysts to promote asymmetric synthesis.
  • Pyrrolidine Derivatives: Starting from commercially available pyrrolidine derivatives and modifying them through alkylation and arylation techniques.
  • Reduction Reactions: Employing reduction methods on precursor compounds to obtain the desired amine structure.

These methods highlight the compound's versatility in synthetic pathways.

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine finds applications in:

  • Organic Synthesis: As a catalyst for asymmetric reactions.
  • Pharmaceutical Research: Potential use in developing drugs targeting neurological conditions.

Its ability to facilitate enantioselective transformations makes it valuable in producing compounds with specific stereochemical configurations.

Several compounds share structural similarities with (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
(S)-α-(Phenylmethyl)-1-pyrrolidinethanamineC14H22N2Used as an organocatalyst in Michael addition
(R)-N-Boc-(S)-2-PyrrolidinylmethylbenzeneC18H28N2O2Contains a Boc protecting group
(S)-Methyl-(2-phenyltetrahydropyran)C14H22N2Tetrahydropyran ring structure

While these compounds share common features such as the pyrrolidine ring or phenyl groups, (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine stands out due to its specific chiral configuration and potential applications in asymmetric synthesis.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine

Dates

Modify: 2023-08-15

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